1,4-Dimethoxynaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221272. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

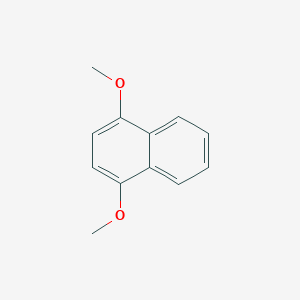

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWRTYBQQDXLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143485 | |

| Record name | 1,4-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-62-4 | |

| Record name | 1,4-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dimethoxynaphthalene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C7TDG9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Dimethoxynaphthalene: A Comprehensive Technical Guide for Researchers

CAS Number: 10075-62-4

This technical guide provides an in-depth overview of 1,4-Dimethoxynaphthalene, a key chemical intermediate with applications in organic synthesis and as a precursor to biologically active molecules. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, spectroscopic data, and potential biological relevance.

Chemical and Physical Properties

This compound is a white to cream-colored crystalline solid. Its core structure consists of a naphthalene (B1677914) ring substituted with two methoxy (B1213986) groups at the 1 and 4 positions. This substitution significantly influences its chemical reactivity and physical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Melting Point | 85-90 °C | [1] |

| Boiling Point | 317.6 °C at 760 mmHg | [1] |

| Density | 1.097 g/cm³ | [1] |

| Appearance | White to cream crystals or powder | [3] |

| Solubility | Soluble in ethanol (B145695) and ether; poorly soluble in chloroform (B151607) and acetic acid. | [4] |

| LogP | 2.857 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 - 8.10 (m, 2H, Ar-H)

-

δ 7.55 - 7.50 (m, 2H, Ar-H)

-

δ 6.70 (s, 2H, Ar-H)

-

δ 3.95 (s, 6H, -OCH₃)

¹³C NMR (101 MHz, CDCl₃):

-

δ 150.5 (C-O)

-

δ 126.8 (Ar-C)

-

δ 125.8 (Ar-C)

-

δ 122.0 (Ar-C)

-

δ 104.0 (Ar-C)

-

δ 56.0 (-OCH₃)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Aromatic C=C stretch |

| 1260-1200 | Aryl-O stretch (asymmetric) |

| 1050-1000 | Aryl-O stretch (symmetric) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 188, corresponding to its molecular weight.[5] Common fragmentation patterns involve the loss of methyl groups (-CH₃) or methoxy groups (-OCH₃).[5]

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis, starting from 1,4-dihydroxynaphthalene (B165239). This method involves the deprotonation of the hydroxyl groups with a base, followed by nucleophilic substitution with a methylating agent, typically dimethyl sulfate (B86663).

Experimental Protocol: Methylation of 1,4-Dihydroxynaphthalene

Materials:

-

1,4-Dihydroxynaphthalene

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Sodium dithionite (B78146) (Na₂S₂O₄) (optional, as an antioxidant)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dihydroxynaphthalene (1 equivalent) in ethanol.

-

A small amount of sodium dithionite can be added to prevent oxidation of the starting material.

-

Add dimethyl sulfate (2.2 equivalents) to the solution.

-

Prepare an aqueous solution of sodium hydroxide (2.6 equivalents).

-

Slowly add the NaOH solution dropwise to the reaction mixture over a period of 90 minutes while maintaining the reaction temperature at 45 °C using a water bath.[6]

-

After the addition is complete, continue stirring the reaction mixture at 45 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield a crystalline solid.[6]

-

Dry the purified product in a vacuum oven at 45 °C.[6]

Caption: Synthesis workflow for this compound.

Biological Activity and Relevance in Drug Development

While this compound itself has limited reported direct biological activity, it serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly derivatives of 1,4-naphthoquinone (B94277).[7] The structural core of 1,4-naphthoquinone is found in numerous natural products and synthetic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9]

The biological effects of 1,4-naphthoquinone derivatives are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can modulate various signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: ROS can activate or inhibit different branches of the MAPK pathway (e.g., ERK, JNK, p38), which are critical regulators of cell proliferation, differentiation, and apoptosis.[8]

-

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The activity of STAT3, a key transcription factor involved in cell survival and proliferation, can be modulated by the redox state of the cell.[8]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Naphthoquinones can activate the Nrf2-antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress.[10] This activation can, in some contexts, provide cytoprotection, while in others, it can be exploited for therapeutic gain.

It is important to note that the conversion of this compound to a 1,4-naphthoquinone derivative is a necessary step to unmask this biological activity. The methoxy groups in this compound render the molecule less electrophilic and less prone to redox cycling compared to its quinone counterpart.

Caption: Potential signaling pathways modulated by 1,4-naphthoquinone derivatives.

Conclusion

This compound is a valuable and versatile chemical compound. While its direct biological effects are not extensively documented, its role as a precursor to a wide array of pharmacologically active 1,4-naphthoquinones makes it a compound of significant interest to the drug development community. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is essential for leveraging its full potential in the discovery of novel therapeutic agents.

References

- 1. This compound | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. First Synthesis of 1,4-Dimethoxy-2-Naphthoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CAS#:10075-62-4 | Chemsrc [chemsrc.com]

- 8. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 9. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxynaphthalene is an aromatic ether that serves as a key intermediate in the synthesis of various organic compounds. A thorough understanding of its physical and chemical properties is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, details standard experimental methodologies for their determination, and outlines a common synthetic route.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 188.22 g/mol | [1][2][3][4][5] |

| CAS Number | 10075-62-4 | [1][2][3][4][5] |

| Appearance | White to cream crystals or powder | [6][7][8] |

| Melting Point | 82-90 °C | [1][2][3][7] |

| Boiling Point | 317.6 °C at 760 mmHg | [2] |

| Density | 1.097 g/cm³ | [2] |

| Flash Point | 134.3 °C | [2] |

| Solubility | Information not widely available, but expected to be soluble in many organic solvents. | |

| Vapor Pressure | 0.000708 mmHg at 25°C | [2] |

| Refractive Index | 1.584 | [2] |

Table 2: Chemical Identifiers and Spectral Data

| Identifier/Spectrum | Value/Type | Source(s) |

| IUPAC Name | This compound | [8][9] |

| InChI | InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | [1][9][10] |

| InChIKey | FWWRTYBQQDXLDD-UHFFFAOYSA-N | [1][3][8][9][10] |

| SMILES | COc1ccc(OC)c2ccccc12 | [1][3][8][9] |

| ¹H NMR | Spectral data available for structural confirmation. | [11][12] |

| ¹³C NMR | Spectral data available for structural confirmation. | [9] |

| Mass Spectrum | The molecular ion peak (M+) would be observed at m/z 188. | [2][13][14] |

| IR Spectrum | Characteristic peaks for C-O-C stretching and aromatic C-H bending are expected. | [4][10][15][16][17] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not readily published. However, standard methodologies for organic compounds are applicable.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by packing a small amount of the powdered substance into a capillary tube, which is then heated in a calibrated apparatus.[1][3][7][8] The temperature range from the first sign of melting to the complete liquefaction of the material is recorded as the melting point. A narrow melting range is indicative of a high degree of purity.[1][7]

Boiling Point Determination (Distillation Method)

For a liquid, the boiling point can be determined by simple distillation.[18][19] This involves heating the liquid in a flask connected to a condenser. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady distillation rate is achieved, is recorded as the boiling point.[18][19] For high-boiling liquids like this compound, this would be performed under reduced pressure to prevent decomposition.

Solubility Determination (Shake-Flask Method)

The solubility of a compound in a particular solvent can be determined by the shake-flask method. An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Structural Elucidation and Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[5][6][11][12][20] For this compound, ¹H NMR would show distinct signals for the aromatic protons and the methoxy (B1213986) group protons, with chemical shifts and coupling patterns confirming their relative positions. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms in the molecule.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule.[4][10][15][16] The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O-C ether linkages and the aromatic ring system.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[2][13][14][21] In the mass spectrum of this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (188.22).[2][13][14]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[9][22][23][24] This involves the methylation of 1,4-dihydroxynaphthalene. The diol is first deprotonated with a base to form the more nucleophilic dianion, which then reacts with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in an Sₙ2 reaction to yield the desired product.

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][9][22] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1] It should be stored in a well-ventilated place with the container tightly closed.[22][25]

Conclusion

This technical guide has provided a detailed summary of the key physical and chemical properties of this compound, along with standard experimental protocols for their determination. The data presented, including molecular identifiers, spectral information, and a common synthetic route, serves as a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these properties is crucial for the successful application of this compound in synthetic chemistry and related fields.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. tutorchase.com [tutorchase.com]

- 3. scribd.com [scribd.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. byjus.com [byjus.com]

- 9. benchchem.com [benchchem.com]

- 10. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 12. jchps.com [jchps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. copbela.org [copbela.org]

- 16. bellevuecollege.edu [bellevuecollege.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. The Williamson Ether Synthesis [cs.gordon.edu]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 25. jan.ucc.nau.edu [jan.ucc.nau.edu]

1,4-Dimethoxynaphthalene molecular weight and formula

An In-Depth Technical Guide to 1,4-Dimethoxynaphthalene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an aromatic ether derivative of naphthalene. Its core physicochemical properties are summarized in the table below, providing essential data for laboratory and research applications.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂[1][2][3] |

| Molecular Weight | 188.22 g/mol [1][2][3] |

| IUPAC Name | This compound[1][2] |

| CAS Number | 10075-62-4[1][2][3] |

| Appearance | White to cream crystals or powder[4] |

| Melting Point | 86-90 °C[2] |

| Boiling Point | 317.6 °C |

| Flash Point | 86 °C |

| SMILES | COC1=CC=C(C2=CC=CC=C21)OC[1][2] |

| InChI Key | FWWRTYBQQDXLDD-UHFFFAOYSA-N[1][2] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale protocol involves the reduction of 1,4-naphthoquinone (B94277) followed by methylation.

Synthesis of this compound from 1,4-Naphthoquinone

This protocol is based on the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene (B165239), which is then methylated.

Materials:

-

1,4-Naphthoquinone

-

Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl)

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Sodium hydroxide (B78521) (NaOH) or another suitable base

-

Appropriate organic solvents (e.g., ethanol, diethyl ether)

Procedure:

-

Reduction of 1,4-Naphthoquinone:

-

In a round-bottom flask, dissolve 1,4-naphthoquinone in a suitable solvent such as ethanol.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the naphthoquinone solution while stirring.

-

Continue stirring the mixture at room temperature until the reaction is complete, which can be monitored by the disappearance of the yellow color of the quinone.

-

The resulting product, 1,4-dihydroxynaphthalene, can be isolated by filtration and washing.

-

-

Methylation of 1,4-Dihydroxynaphthalene:

-

Dissolve the obtained 1,4-dihydroxynaphthalene in a suitable solvent in a reaction vessel.

-

Under mild basic conditions, add dimethyl sulfate to the solution. The base, such as sodium hydroxide, facilitates the deprotonation of the hydroxyl groups, making them more nucleophilic for the methylation reaction.[5]

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete methylation.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent and subsequent purification of the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography to yield a pure product.

-

Illustrative Workflow

The following diagram illustrates the synthetic pathway from 1,4-naphthoquinone to this compound.

Caption: Synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including precursors for antibiotics and other biologically active compounds. For instance, it has been used in the synthesis of 1,7-dideoxy-3-demethylprekinamycin and 3-acetoxy-2-bromo-1,4-dimethoxynaphthalene. Its chemical structure also makes it a subject of interest in studies involving aromatic hydrocarbons and their derivatives.

References

- 1. This compound | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1,4-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-dimethoxynaphthalene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.

Introduction

This compound is an aromatic ether that serves as a key structural motif in various natural products and synthetic compounds of medicinal interest. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of such compounds in solution. This guide presents a detailed summary of the ¹H and ¹³C NMR spectral data, outlines the experimental protocols for data acquisition, and provides visual aids to facilitate the interpretation of the spectral information.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Presentation

The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-3 | 6.70 | s | - | 2H |

| H-5, H-8 | 8.15 | dd | 6.4, 3.4 | 2H |

| H-6, H-7 | 7.50 | dd | 6.4, 3.4 | 2H |

| -OCH₃ | 3.95 | s | - | 6H |

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-4 | 150.7 |

| C-2, C-3 | 103.4 |

| C-5, C-8 | 126.1 |

| C-6, C-7 | 122.0 |

| C-4a, C-8a | 126.9 |

| -OCH₃ | 56.1 |

Experimental Protocols

The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure the solution is homogeneous.

NMR Data Acquisition

-

Spectrometer: A 400 MHz NMR spectrometer was used for data acquisition.

-

Temperature: All spectra were recorded at a standard probe temperature of 298 K.

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 16 ppm was centered around 6 ppm.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was employed between scans.

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence with a 30° pulse (e.g., 'zgpg30') was used to obtain a spectrum with single lines for each carbon environment.

-

Number of Scans: 1024 scans were acquired due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 240 ppm was used to encompass all carbon signals.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was set.

Visualization of Molecular Structure and NMR Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for spectral assignment and a generalized workflow for an NMR experiment.

Caption: Molecular structure of this compound with atom numbering.

Caption: Generalized experimental workflow for NMR spectroscopy.

IR and mass spectrometry data for 1,4-Dimethoxynaphthalene

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Data of 1,4-Dimethoxynaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic ether whose characterization is crucial in various chemical synthesis and research applications.[1] Its molecular structure, consisting of a naphthalene (B1677914) core with two methoxy (B1213986) groups, gives rise to distinct spectral fingerprints under infrared (IR) spectroscopy and mass spectrometry (MS). This guide provides a detailed overview of the IR and MS data for this compound, including experimental protocols and an analysis of its fragmentation patterns, to aid in its unambiguous identification and use in research settings.

Molecular Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its spectral data.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1][2][3] |

| Exact Mass | 188.08373 g/mol | [3][4] |

| CAS Number | 10075-62-4 | [1][2] |

| IUPAC Name | This compound | [3] |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.[5] The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic ring and ether linkages.

Data Presentation

The principal infrared absorption bands for this compound are summarized below. These assignments are based on characteristic frequencies for aromatic ethers.[6]

Table 1: Key Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Medium-Weak | C-H Stretching | Aromatic C-H |

| 3000 - 2850 | Medium | C-H Stretching | Methoxy (-OCH₃) |

| 1600 - 1585 | Medium | C=C Stretching | Aromatic Ring |

| 1500 - 1400 | Strong | C=C Stretching | Aromatic Ring |

| 1275 - 1200 | Strong | C-O Stretching | Aryl-Alkyl Ether (Asymmetric) |

| 1075 - 1020 | Strong | C-O Stretching | Aryl-Alkyl Ether (Symmetric) |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)

This protocol describes a standard method for obtaining the IR spectrum of a solid sample like this compound.[4][7]

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[7]

-

Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure the sample is evenly dispersed.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[8]

-

-

Data Analysis:

-

Process the resulting spectrum to identify the wavenumbers of the key absorption bands.

-

Correlate the observed bands with known functional group frequencies to confirm the structure.[6]

-

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[9] Electron Ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion and a series of characteristic fragment ions that provide definitive structural information.[10]

Data Presentation

The mass spectrum of this compound is defined by its molecular ion peak and several key fragment ions resulting from predictable cleavage pathways.[3]

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 188 | Molecular Ion [M]•⁺ | [C₁₂H₁₂O₂]•⁺ | Confirms the molecular weight of the compound.[3] |

| 173 | [M - •CH₃]⁺ | [C₁₁H₉O₂]⁺ | Result of the loss of a methyl radical from a methoxy group; often a high-abundance peak.[3] |

| 145 | [M - •CH₃ - CO]⁺ | [C₁₀H₉O]⁺ | Subsequent loss of a neutral carbon monoxide molecule.[3] |

| 115 | [M - •CH₃ - CO - CH₂O]⁺ | [C₉H₅]⁺ | Further fragmentation via loss of formaldehyde.[3] |

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion (m/z 188). The primary fragmentation event is the cleavage of an O-CH₃ bond, ejecting a methyl radical (•CH₃) to form a stable cation at m/z 173.[3][11] This ion can then undergo further fragmentation, such as the loss of neutral molecules like carbon monoxide (CO), to produce other significant ions in the spectrum.[12]

Caption: Proposed fragmentation pathway for this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a representative methodology for the analysis of this compound using GC-MS, a common technique for volatile and thermally stable compounds.[12]

-

Sample Preparation:

-

Dissolve this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions if necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion (m/z 188) and key fragment ions (m/z 173, 145, 115) to confirm the compound's identity.[3]

-

Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for verification.[12]

-

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

- 1. This compound 97 10075-62-4 [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scispace.com [scispace.com]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. benchchem.com [benchchem.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1,4-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1,4-dimethoxynaphthalene. While a solved crystal structure for this specific compound is not publicly available in crystallographic databases, this document outlines the essential experimental and computational workflows required for its determination and characterization. By detailing the established protocols and analytical techniques, this guide serves as a valuable resource for researchers undertaking the solid-state characterization of this compound and related naphthalene (B1677914) derivatives.

Introduction

This compound (C₁₂H₁₂O₂) is a naphthalene derivative with potential applications in various chemical and pharmaceutical contexts.[1][2][3] Understanding its three-dimensional atomic arrangement in the crystalline state is crucial for elucidating structure-property relationships, which can influence its physicochemical properties such as solubility, stability, and bioavailability. Crystal structure analysis provides precise information on molecular conformation, intermolecular interactions, and packing motifs, which are fundamental to rational drug design and materials science.

This guide will detail the multifaceted approach to crystal structure analysis, encompassing sample preparation, experimental data acquisition, structure solution and refinement, and in-depth analysis of the crystal packing.

Experimental Protocols

A successful crystal structure determination begins with the growth of high-quality single crystals and subsequent analysis using X-ray diffraction.

Crystal Growth

The initial and often most challenging step is the growth of single crystals suitable for X-ray diffraction analysis. The chosen method depends on the compound's solubility and stability. For a compound like this compound, which is a solid at room temperature, solution-based methods are typically employed.

Table 1: Common Crystallization Techniques for Organic Compounds

| Method | Description | Key Parameters |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. | Solvent choice, temperature, evaporation rate, concentration. |

| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility and induces crystallization. | Solvent/anti-solvent pair, temperature, diffusion rate. |

| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed in a larger sealed container with a volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, causing crystallization. | Solvent/anti-solvent volatility, temperature, diffusion rate. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth. | Solvent choice, cooling rate, temperature range. |

Experimental Workflow for Crystal Growth:

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal is obtained, its structure is determined by single-crystal X-ray diffraction. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.

Methodology:

-

Mounting: A selected crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflections with their corresponding intensities.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule and its arrangement in the crystal.

Workflow for Structure Solution and Refinement:

Key Steps:

-

Structure Solution: The "phase problem" is solved using computational methods like Direct Methods or the Patterson function to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Difference Fourier maps are used to locate missing atoms (like hydrogens).

-

Validation: The final structural model is validated using software like CHECKCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Analysis of Intermolecular Interactions

A thorough crystal structure analysis extends beyond the molecular structure to the study of intermolecular interactions that govern the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than the contribution from all other molecules.

Key Visualizations:

-

d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on the plot provide a quantitative summary of the types of interactions present.

While the specific Hirshfeld surface for this compound cannot be generated without its crystal structure, analysis of related naphthalene derivatives reveals common interaction patterns, such as C-H···π and π-π stacking interactions, which would also be expected to play a role in the crystal packing of this compound.

Logical Relationship of Hirshfeld Surface Analysis:

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods can be employed to predict the crystal structure of a molecule. Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the molecule's structure and intermolecular interaction potentials.

General Workflow for Crystal Structure Prediction:

-

Conformational Analysis: Determine the likely low-energy conformations of the isolated this compound molecule.

-

Crystal Packing Search: Generate a large number of plausible crystal packing arrangements for the low-energy conformers within various common space groups.

-

Lattice Energy Minimization: Optimize the geometry of the generated crystal structures and calculate their lattice energies using force fields or more accurate quantum mechanical methods.

-

Ranking and Analysis: Rank the predicted structures based on their calculated lattice energies. The structure with the lowest energy is the most likely candidate for the experimentally observable form.

Conclusion

The crystal structure analysis of this compound, while not yet publicly reported, can be systematically approached through a combination of established experimental and computational techniques. This guide has outlined the necessary protocols, from single-crystal growth and X-ray diffraction to structure solution, refinement, and the detailed analysis of intermolecular interactions. For researchers in drug development and materials science, a thorough understanding of these methodologies is paramount for correlating the solid-state structure of this compound with its macroscopic properties. The workflows and analytical principles described herein provide a robust framework for the comprehensive solid-state characterization of this and other related compounds.

References

An In-depth Technical Guide to the Solubility of 1,4-Dimethoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethoxynaphthalene in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols and a qualitative assessment of expected solubility based on the compound's chemical properties and the principle of "like dissolves like."

Introduction to this compound

This compound is an aromatic ether with the chemical formula C₁₂H₁₂O₂. Its structure consists of a naphthalene (B1677914) core with two methoxy (B1213986) groups (-OCH₃) attached at the 1 and 4 positions. This structure imparts a degree of polarity due to the ether linkages, while the naphthalene ring is inherently nonpolar. This dual character governs its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation development, and purification processes such as recrystallization.

Qualitative Solubility Profile

Based on its chemical structure and information from chemical suppliers, this compound is qualitatively known to be soluble in certain organic solvents. The nonpolar naphthalene core suggests good solubility in nonpolar and moderately polar solvents, while the polar ether groups may allow for some interaction with more polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble[1] |

| Ketones | Acetone | Soluble[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble |

| Alcohols | Methanol, Ethanol | Moderately Soluble |

| Nonpolar Alkanes | Hexane, Heptane | Sparingly Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Likely Soluble |

Note: "Likely Soluble" and "Moderately Soluble" are estimations based on the solubility of structurally similar compounds like naphthalene and other aromatic ethers. Experimental verification is necessary to confirm these qualitative assessments.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following section provides detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent: the gravimetric method and the spectroscopic method.

The gravimetric method is a straightforward and widely used technique that involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Experimental Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the solution's temperature and avoid precipitation or further dissolution.

-

Filter the withdrawn supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or beaker.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Avoid excessive heating, which could cause decomposition of the solute.

-

Once the solvent is fully evaporated, dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).

-

This method is suitable if this compound has a distinct UV-Visible absorbance spectrum in the chosen solvent. It involves creating a calibration curve of absorbance versus concentration and then using it to determine the concentration of a saturated solution.

Experimental Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear, filtered supernatant of the saturated solution.

-

Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Electronic Properties and Aromaticity of 1,4-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and aromaticity of 1,4-dimethoxynaphthalene, a key molecular scaffold in medicinal chemistry and materials science. Through a synthesis of experimental data and computational methodologies, this document details the influence of the methoxy (B1213986) substituents on the naphthalene (B1677914) core's electronic structure. Key parameters such as Frontier Molecular Orbitals (HOMO-LUMO), electron density distribution, and established aromaticity indices (HOMA, NICS) are discussed. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside computational workflows for the determination of its electronic and aromatic properties. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials based on the naphthalene framework.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. The electronic nature of the naphthalene ring system can be significantly modulated by the introduction of substituents. The this compound scaffold, in particular, has garnered interest due to the strong electron-donating nature of the methoxy groups, which profoundly influences the molecule's reactivity, photophysical properties, and biological activity.

This guide aims to provide a detailed understanding of the electronic properties and aromaticity of this compound, offering both a theoretical framework and practical methodologies for its study.

Electronic Properties

The electronic properties of this compound are largely dictated by the interplay between the π-system of the naphthalene core and the electron-donating methoxy groups. These properties are crucial in determining the molecule's behavior in chemical reactions and its potential applications in electronic devices.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 4.50 |

Note: The values presented in this table are hypothetical and are intended to be representative of what would be expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Researchers are encouraged to perform their own calculations for precise values.

Electron Density Distribution

The methoxy groups, through their +M (mesomeric) effect, increase the electron density on the naphthalene ring, particularly at the ortho and para positions. In the case of this compound, this increased electron density is primarily localized on the substituted ring, influencing its susceptibility to electrophilic attack. The electron density distribution can be visualized through computational modeling, providing a qualitative and quantitative understanding of the molecule's reactive sites.

Aromaticity

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The introduction of substituents can influence the degree of aromaticity of the naphthalene rings. Several computational indices are used to quantify aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring system. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 suggests a non-aromatic system. For polycyclic systems like naphthalene, HOMA values can be calculated for each ring. The electron-donating methoxy groups are expected to have a minor influence on the bond lengths of the naphthalene core, and thus the HOMA values are anticipated to be close to those of naphthalene itself, indicating a high degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS values are typically calculated at the ring center (NICS(0)) and 1 Å above the ring plane (NICS(1)). For this compound, both rings are expected to exhibit significant negative NICS values, confirming their aromatic character.

Table 2: Calculated Aromaticity Indices for this compound (Hypothetical DFT Data)

| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Substituted Ring | 0.85 | -9.5 | -10.2 |

| Unsubstituted Ring | 0.88 | -10.1 | -11.0 |

Note: These values are hypothetical and representative of expected results from DFT calculations. Actual values may vary depending on the computational method and basis set used.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from 1,4-dihydroxynaphthalene (B165239).

Reaction: 1,4-Dihydroxynaphthalene + 2 CH₃I (in the presence of a base) → this compound + 2 HI

Materials:

-

1,4-Dihydroxynaphthalene

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972), anhydrous

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dihydroxynaphthalene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous acetone to the flask to create a slurry.

-

Add methyl iodide (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain it overnight with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and any potassium iodide formed.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters (400 MHz):

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Parameters (100 MHz):

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

Table 3: Experimental ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Nucleus | Position | Chemical Shift (δ, ppm) |

| ¹H | H-2, H-3 | ~6.7 |

| H-5, H-8 | ~8.1 | |

| H-6, H-7 | ~7.5 | |

| -OCH₃ | ~4.0 | |

| ¹³C | C-1, C-4 | ~151 |

| C-2, C-3 | ~104 | |

| C-4a, C-8a | ~127 | |

| C-5, C-8 | ~126 | |

| C-6, C-7 | ~122 | |

| -OCH₃ | ~56 |

Note: These are approximate chemical shifts based on related structures and spectral databases. Actual values should be determined from experimental spectra.

4.2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).

-

Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

Instrument Parameters:

-

Wavelength Range: 200-400 nm

-

Scan Speed: Medium

-

Slit Width: 1.0 nm

-

A solvent blank should be run for baseline correction.

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) |

| Cyclohexane | ~230, ~300, ~315 |

| Ethanol | ~235, ~305, ~320 |

Note: The absorption maxima are expected to show a slight red-shift (bathochromic shift) in more polar solvents due to the stabilization of the excited state.

Computational Workflow

The following outlines a general workflow for the computational determination of the electronic properties and aromaticity of this compound using DFT.

Computational Details:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, suitable for describing the electronic structure of molecules like this compound.

-

Aromaticity Calculations: HOMA indices are calculated from the optimized bond lengths. NICS calculations are performed as a separate job type on the optimized geometry.

Conclusion

This compound possesses a unique set of electronic properties and a high degree of aromaticity, largely influenced by its methoxy substituents. This guide provides a comprehensive overview of these characteristics, along with detailed experimental and computational protocols for their investigation. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Further experimental and computational studies are encouraged to build upon the foundational knowledge presented in this guide.

The Multifaceted Biological Potential of 1,4-Dimethoxynaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its many variations, 1,4-dimethoxynaphthalene and its derivatives have emerged as a class of compounds with a diverse and promising range of biological activities. This technical guide provides an in-depth exploration of the cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory properties of these molecules. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative activity data, and visual representations of key biological pathways and workflows.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly those belonging to the 1,4-naphthoquinone (B94277) class, have demonstrated significant potential in several key therapeutic areas.

Cytotoxic Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Several this compound derivatives have been investigated for their ability to modulate inflammatory responses. Their mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Some derivatives have been shown to act as antagonists of the P2X7 purinergic receptor, a key player in the inflammatory cascade.

Antioxidant Activity

The ability to scavenge free radicals and reduce oxidative stress is another important biological activity attributed to this compound derivatives. This antioxidant potential is often evaluated using assays such as the DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. The antioxidant properties of these compounds may contribute to their other biological effects, including their anti-inflammatory and cytoprotective activities.

Enzyme Inhibition

The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Derivatives of this compound have been explored as inhibitors of various enzymes, including cyclooxygenases (COX) and acetylcholinesterase (AChE), which are relevant targets for anti-inflammatory and neurodegenerative diseases, respectively.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various this compound and related naphthalene derivatives.

Table 1: Cytotoxic Activity of this compound and Naphthoquinone Derivatives (IC₅₀ in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 1,4-Naphthoquinone | HuCCA-1 | >50 | [1] |

| 2-Hydroxy-1,4-naphthoquinone | HuCCA-1 | 2.05 | [1] |

| 5-Hydroxy-1,4-naphthoquinone (Juglone) | HuCCA-1 | 3.61 | [1] |

| 2-Methyl-1,4-naphthoquinone (Menadione) | HuCCA-1 | 1.89 | [1] |

| Plumbagin | HuCCA-1 | 0.15 | [1] |

| 1,4-Naphthoquinone-Quinolone Hybrid | MCF-7 | 1.5 - 10.2 | [2] |

| 1,4-Naphthoquinone-Quinolone Hybrid | MDA-MB-231 | 2.1 - 15.8 | [2] |

| Benzoacridinedione derivative | MCF-7 | 5.4 - 47.99 | [3] |

| 1,3,4-Oxadiazole-naphthalene hybrid | MCF-7 | 9.7 | [4] |

| 1,3,4-Oxadiazole-naphthalene hybrid | HepG2 | 8.8 | [4] |

Table 2: Anti-inflammatory Activity of Naphthalene Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Pygmaeocin B (rearranged abietane) | NO Inhibition (RAW 264.7) | 0.033 | [5] |

| Saprorthoquinone (rearranged abietane) | NO Inhibition (RAW 264.7) | 1.30 | [5] |

| Diclofenac N-derivative (9c) | NO Inhibition (RAW 264.7) | 1.89 µg/mL | [6][7] |

| Naphthalene-pyrazole hybrid | COX-1 Inhibition | Varies | [8] |

| Naphthalene-pyrazole hybrid | COX-2 Inhibition | Varies | [8] |

| Triazole Schiff base with naphthalene moiety | COX-2 Inhibition | 0.04 | [8] |

Table 3: Antioxidant Activity of Naphthalene-Based Derivatives

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |

| Naphthalene-based Chalcone (Cpd 5) | DPPH Radical Scavenging | 178 | [9][10] |

| Naphthalene-based Chalcone (Cpd 10) | DPPH Radical Scavenging | 177 | [9][10] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 148 | [9][10] |

Table 4: Enzyme Inhibitory Activity of Naphthalene Derivatives

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

| Naphthalene derivative (3a) | Acetylcholinesterase (AChE) | 12.53 | [11] |

| Naphthalene derivative (3a) | Butyrylcholinesterase (BChE) | 352.42 | [11] |

| 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid | MKK7 | 0.23 | [12] |

| Plumbagin | Cdc25A/B | Potent inhibitor | [12] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | COX-1/COX-2 | Similar to meloxicam | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cytotoxicity Assays

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

-

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.

-

SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove the unbound SRB dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The optical density is proportional to the total protein mass and, consequently, to the number of viable cells.[14]

-

Anti-inflammatory Assay

This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation, by quantifying its stable end-product, nitrite (B80452), in the cell culture medium using the Griess reagent.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (pre-mixed Component A and B in a 1:1 ratio) in a new 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

-

Antioxidant Assays

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds at various concentrations

-

Methanol

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Reaction Mixture: Add a solution of the test compound to the DPPH solution in a 96-well plate.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

-

Materials:

-

FRAP reagent (a mixture of acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl₃·6H₂O solution)

-

Test compounds at various concentrations

-

Ferrous sulfate (B86663) (for standard curve)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

-

Reaction: Add the test sample to the FRAP reagent and incubate at 37°C.

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm after a specified time (e.g., 4 minutes).

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of ferrous ions.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Many cytotoxic 1,4-naphthoquinone derivatives induce cancer cell death via the mitochondrial pathway of apoptosis.

Caption: Mitochondrial pathway of apoptosis induced by 1,4-naphthoquinone derivatives.

P2X7 Receptor-Mediated Inflammatory Signaling

Certain 1,4-naphthoquinone derivatives exhibit anti-inflammatory effects by antagonizing the P2X7 receptor.

Caption: Inhibition of P2X7 receptor signaling by 1,4-naphthoquinone derivatives.

Experimental Workflow: SRB Cytotoxicity Assay

A visual representation of the step-by-step process for the Sulforhodamine B (SRB) assay.